![molecular formula C22H21FN4O3S B2477051 4-[(4-fluorophenyl)sulfonyl]-N-[3-(1H-imidazol-1-yl)propyl]-2-(4-methylphenyl)-1,3-oxazol-5-amine CAS No. 862761-66-8](/img/structure/B2477051.png)

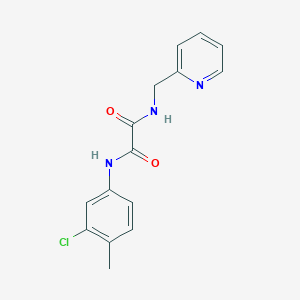

4-[(4-fluorophenyl)sulfonyl]-N-[3-(1H-imidazol-1-yl)propyl]-2-(4-methylphenyl)-1,3-oxazol-5-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a complex organic molecule that contains several functional groups, including a sulfonyl group (-SO2-), an imidazole ring, and an oxazole ring. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The imidazole and oxazole rings are both heterocyclic compounds, which means they contain atoms of at least two different elements. This can result in unique chemical properties .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present in its structure. For example, the presence of the sulfonyl group could make the compound more polar and increase its solubility in water .科学的研究の応用

Synthesis and Properties

The study of sulfone derivatives, including those similar to the specified compound, involves exploring their synthesis, luminescence properties, and electronic effects. For instance, Fedyunyaeva and Shershukov (1993) discussed the formation of benzenesulfonyl halides, their spectral and luminescence properties, and how the sulfonyl group transmits electronic effects to the molecular π-electron system, demonstrating salvation fluorochromia in polar solvents (Fedyunyaeva & Shershukov, 1993). Similarly, Egolf and Bilder (1994) prepared a series of aryl imidazolyl sulfides by displacement reactions, highlighting the impact of solvent-base pairs on these reactions (Egolf & Bilder, 1994).

Catalytic Applications

The compound's derivatives, particularly those featuring the imidazole ring, have been utilized in catalysis. Davoodnia et al. (2010) utilized a Brønsted acidic ionic liquid for the green, solvent-free synthesis of tetrasubstituted imidazoles, demonstrating the catalyst's efficiency and reusability (Davoodnia, Heravi, Safavi-Rad, & Tavakoli-Hoseini, 2010). This research highlights the potential for environmentally friendly synthesis methods involving imidazole derivatives.

Antibacterial and Antifungal Activities

Sulfone derivatives containing imidazole moieties have shown promising antibacterial activities. For example, Shi et al. (2015) studied sulfone derivatives with 1,3,4-oxadiazole moieties, demonstrating significant antibacterial activity against rice bacterial leaf blight. They also explored the enhancement of plant resistance through the stimulation of superoxide dismutase (SOD) and peroxidase (POD) activities (Shi, Li, Wang, Gao, Wu, Song, & Hu, 2015).

作用機序

将来の方向性

特性

IUPAC Name |

4-(4-fluorophenyl)sulfonyl-N-(3-imidazol-1-ylpropyl)-2-(4-methylphenyl)-1,3-oxazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FN4O3S/c1-16-3-5-17(6-4-16)20-26-22(31(28,29)19-9-7-18(23)8-10-19)21(30-20)25-11-2-13-27-14-12-24-15-27/h3-10,12,14-15,25H,2,11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZHKZEGDWOSKSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=C(O2)NCCCN3C=CN=C3)S(=O)(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21FN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-Chlorophenyl)-6-[(3-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2476970.png)

![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-nitrophenyl)oxalamide](/img/structure/B2476971.png)

![6-(Azidomethyl)bicyclo[3.1.0]hexane](/img/structure/B2476974.png)

![2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2476978.png)

![(5S,7R)-5-(1-Methylpyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2476979.png)

![2-(4-fluorobenzyl)-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2476982.png)

![N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2476985.png)

![1-benzyl-4-[(2-{[(4-fluorophenyl)methyl]sulfanyl}-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl)methyl]pyrrolidin-2-one](/img/structure/B2476986.png)